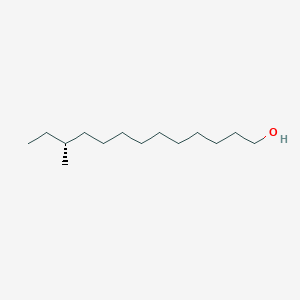
(11R)-11-Methyltridecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11R)-11-Methyltridecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with a hydroxyl group (-OH) attached to the 11th carbon atom, which is also chiral, giving the compound its (11R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11R)-11-Methyltridecan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a long-chain alkene or alkane.
Hydroformylation: The precursor undergoes hydroformylation to introduce an aldehyde group at the desired position.
Reduction: The aldehyde is then reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (11R) enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve selective hydrogenation.
Enzymatic Processes: Employing enzymes for stereoselective synthesis, which can enhance the yield of the desired enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate).
Reduction: NaBH4, LiAlH4.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
(11R)-11-Methyltridecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its role in biological systems, particularly in the study of enzyme-substrate interactions.
Industry: Utilized in the production of fragrances and flavors, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (11R)-11-Methyltridecan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral center plays a crucial role in determining the specificity and strength of these interactions, which can affect various biochemical pathways.
Comparison with Similar Compounds
(11S)-11-Methyltridecan-1-OL: The enantiomer of (11R)-11-Methyltridecan-1-OL, differing only in the configuration at the chiral center.
Tridecan-1-OL: Lacks the methyl group at the 11th position, resulting in different chemical and physical properties.
11-Methyltridecan-2-OL: The hydroxyl group is attached to the second carbon, altering its reactivity and applications.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in applications requiring high stereoselectivity, such as in pharmaceuticals and asymmetric synthesis.
Properties
CAS No. |
642995-37-7 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
(11R)-11-methyltridecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3/t14-/m1/s1 |
InChI Key |
JUUOFNCQBGAUSU-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
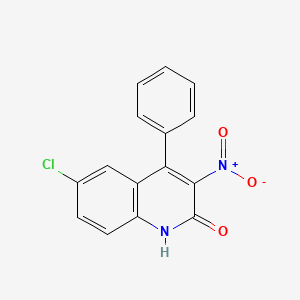
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
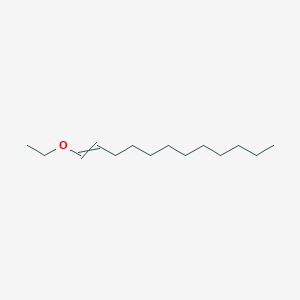
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
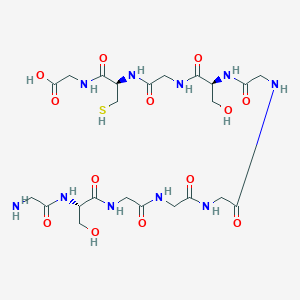
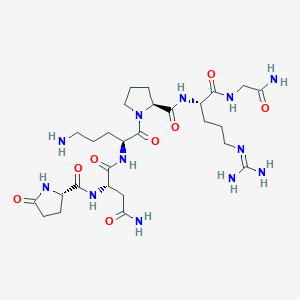
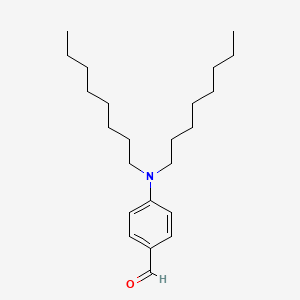
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
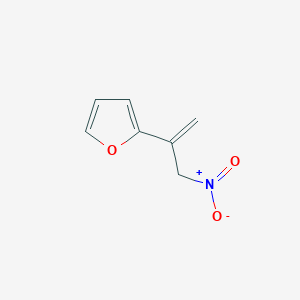
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
